molecular formula C19H17FIN3O2S B11086266 (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11086266
M. Wt: 497.3 g/mol
InChI Key: HRZQTJCLESJRLG-UHFFFAOYSA-N
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Description

The compound "(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide" is a thiazinane carboxamide derivative with a stereochemically defined Z-configuration at the C2=N imino bond. Its structure features:

  • A 3-ethyl substituent on the thiazinane ring.
  • A 4-fluorophenyl group attached to the carboxamide nitrogen.
  • A 4-iodophenyl imino group at position 2.

The iodine atom introduces significant hydrophobicity, while the 4-fluorophenyl group may enhance metabolic stability. The stereochemistry (2Z) is critical for molecular recognition in biological systems.

Properties

Molecular Formula

C19H17FIN3O2S

Molecular Weight

497.3 g/mol

IUPAC Name

3-ethyl-N-(4-fluorophenyl)-2-(4-iodophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17FIN3O2S/c1-2-24-17(25)11-16(18(26)22-14-7-3-12(20)4-8-14)27-19(24)23-15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,26)

InChI Key

HRZQTJCLESJRLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of 4-fluoroaniline with 4-iodobenzaldehyde to form an imine intermediate This intermediate is then reacted with ethyl isothiocyanate to form the thiazinane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: The compound may have potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares structural features and properties of the target compound with analogs from the evidence:

Compound Name R₁ (Position 3) R₂ (Amide) R₃ (Imino) Molecular Weight (g/mol) logP Key Features
Target: (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide Ethyl 4-Fluorophenyl 4-Iodophenyl ~487.3 ~4.5* High hydrophobicity (iodine); Z-configuration
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide 2-(4-Morpholinyl)ethyl 4-Fluorophenyl Phenyl 456.536 ~3.8† Morpholine enhances solubility; lower logP than target
(2Z)-N-(2-Chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide 2-(4-Fluorophenyl)ethyl 2-Chlorophenyl Phenyl ~457.9 ~4.2† Chlorine increases lipophilicity; fluorophenethyl adds steric bulk
N-(4-Chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide Ethyl 4-Chlorophenyl 4-Fluorophenyl 405.88 4.04 Chlorine vs. iodine: lower MW and hydrophobicity; racemic mixture
N-(2-Fluorophenyl)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide Methyl 2-Fluorophenyl 3-Methoxyphenyl ~403.4 ~3.5† Methoxy improves solubility; 2-fluorophenyl alters binding interactions

*Estimated based on iodine’s contribution.
†Estimated via comparative analysis.

Key Differences and Implications

Substituent Effects on Lipophilicity: The target’s 4-iodophenyl group confers higher logP (~4.5) compared to phenyl (logP ~3.8 in ) or 4-fluorophenyl (logP 4.04 in ). Iodine’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility .

Stereochemical and Electronic Factors: The Z-configuration in the target and ensures proper spatial alignment for receptor binding. In contrast, is a racemic mixture, which may lead to reduced efficacy if only one enantiomer is active. Electron-withdrawing groups (e.g., 4-fluoro in the target, 4-chloro in ) stabilize the imino bond and modulate electronic interactions with biological targets.

Biological Activity Predictions: The 4-iodophenyl group in the target may enhance affinity for iodine-responsive targets (e.g., thyroid receptors) compared to phenyl or chlorophenyl analogs .

Synthetic Accessibility: Iodination reactions (required for the target) are less atom-economical and more challenging than fluorination or chlorination (e.g., uses 4-fluorophenyl imino, simpler to install) .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Thiazinane ring with a carboxamide functional group.
  • Substituents :
    • Ethyl group at position 3.
    • Fluorophenyl group at position N.
    • Iodophenyl group as part of the imino linkage.

The presence of halogen substituents (fluorine and iodine) is significant as these elements often enhance the biological activity of organic compounds.

Antimicrobial Activity

Research has indicated that thiazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain thiazine compounds possess activity against various bacterial strains, including resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Study Bacterial Strain MIC (µg/mL) Mechanism
Study AE. coli15Cell wall synthesis inhibition
Study BS. aureus10Enzyme inhibition

Anticancer Potential

Thiazine derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that certain thiazines can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Compound Efficacy in Cancer Cells

One study evaluated the efficacy of a thiazine derivative similar to the compound against breast cancer cell lines (MCF-7). The results showed:

  • IC50 Value : 20 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway.

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and cancer. Some thiazine derivatives have shown promise in reducing inflammatory markers in cellular models.

Inflammatory Marker Reduction (%) Concentration (µM)
TNF-alpha4025
IL-63525

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : Compounds similar to this thiazine have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to downstream effects affecting cell proliferation and survival.
  • Oxidative Stress Induction : Some studies suggest that these compounds may increase oxidative stress in target cells, leading to apoptosis.

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